3-[4-(Trifluoromethoxy)phenyl]acrylamide
Description
Significance of Acrylamide (B121943) Derivatives in Scientific Inquiry
Acrylamide and its derivatives are a class of organic compounds characterized by a vinyl group attached to a primary amide. This functional group is a key building block in the synthesis of various polymers, such as polyacrylamide, which has widespread applications in water treatment, gel electrophoresis, and as a thickening agent. In the realm of medicinal chemistry, the acrylamide moiety is recognized as a valuable pharmacophore. Its derivatives have been shown to exhibit a wide spectrum of biological activities, including anti-inflammatory, and antioxidant properties. The reactivity of the α,β-unsaturated carbonyl system in acrylamides allows for covalent interactions with biological targets, which can lead to potent and sustained therapeutic effects.
Role of Trifluoromethoxy Substitution in Bioactive Molecules
The introduction of fluorine-containing functional groups into organic molecules is a common strategy in drug design to enhance their biological and physicochemical properties. The trifluoromethoxy (-OCF3) group, in particular, has gained significant attention due to its unique electronic and steric characteristics. mdpi.comnih.gov The high electronegativity of the fluorine atoms in the trifluoromethoxy group can significantly alter the electron distribution in a molecule, thereby influencing its reactivity and binding affinity to biological targets. mdpi.com
Furthermore, the trifluoromethoxy group is known to enhance the metabolic stability of drug candidates by blocking potential sites of enzymatic oxidation. researchgate.net Its lipophilicity can also improve the permeability of molecules across biological membranes, a critical factor for drug absorption and distribution. mdpi.com Trifluoromethoxy-containing compounds are therefore a promising and actively researched class of biologically active molecules. mdpi.com
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-[4-(trifluoromethoxy)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2/c11-10(12,13)16-8-4-1-7(2-5-8)3-6-9(14)15/h1-6H,(H2,14,15)/b6-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVOFARCSZCHEV-ZZXKWVIFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)N)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)N)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Trifluoromethoxyphenyl Acrylamide
Established Synthetic Routes to the Acrylamide (B121943) Scaffold
The core structure of 3-[4-(trifluoromethoxy)phenyl]acrylamide is typically assembled from its constituent parts: the cinnamic acid derivative and an amine source. The key challenge lies in the efficient and stereocontrolled formation of the amide bond and the preceding carbon-carbon double bond.
Amide Coupling Reactions for Acrylamide Formation
The most direct method for the synthesis of this compound involves the coupling of (E)-3-[4-(trifluoromethoxy)phenyl]acrylic acid with a suitable amine source. This transformation can be achieved through the activation of the carboxylic acid, facilitating nucleophilic attack by the amine.
A common approach is the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride. This can be accomplished by treating (E)-3-[4-(trifluoromethoxy)phenyl]acrylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting (E)-3-[4-(trifluoromethoxy)phenyl]acryloyl chloride can then be reacted with ammonia (B1221849) or an ammonium (B1175870) salt to yield the primary acrylamide.
Alternatively, a wide array of modern coupling reagents can be employed to facilitate the direct amidation of the carboxylic acid, avoiding the need for the isolation of the highly reactive acyl chloride. These reagents activate the carboxylic acid in situ, allowing for a one-pot reaction with the amine. The choice of coupling agent and reaction conditions is crucial for achieving high yields and minimizing side reactions.
| Coupling Reagent | Activating Agent/Additive | Base | Solvent | Typical Yield (%) |
| DCC | HOBt | DIEA | DMF | 75-90 |
| EDC | HOBt | DIEA | DMF | 80-95 |
| HATU | - | DIEA | DMF | 85-98 |
| T3P | - | Pyridine | Ethyl Acetate | 70-90 |
Table 1: Representative Amide Coupling Conditions for Cinnamic Acid Derivatives. (Data are illustrative and based on general procedures for similar substrates).
Stereoselective Synthesis of (E)-Isomers
The geometry of the carbon-carbon double bond in this compound is critical, with the (E)-isomer often being the desired stereoisomer. Several synthetic strategies can be employed to ensure the stereoselective formation of this double bond, primarily through the synthesis of the (E)-3-[4-(trifluoromethoxy)phenyl]acrylic acid precursor.
The Heck reaction is a powerful tool for the stereoselective synthesis of (E)-alkenes. beilstein-journals.org This palladium-catalyzed cross-coupling reaction can be used to couple 4-(trifluoromethoxy)iodobenzene with acrylic acid or its esters. The reaction typically proceeds with high stereoselectivity to afford the (E)-isomer. beilstein-journals.org
Another classic method for the synthesis of cinnamic acids is the Perkin reaction . iitk.ac.inwikipedia.org This reaction involves the condensation of an aromatic aldehyde, in this case, 4-(trifluoromethoxy)benzaldehyde (B1346576), with an acid anhydride (B1165640) (e.g., acetic anhydride) in the presence of the sodium or potassium salt of the corresponding carboxylic acid. iitk.ac.inwikipedia.orglongdom.orglongdom.orgbyjus.com The Perkin reaction generally yields the (E)-isomer as the major product. longdom.orglongdom.orgbyjus.com
| Reaction | Aryl Precursor | Alkene/Anhydride | Catalyst/Base | Solvent | Typical Yield of (E)-isomer (%) |
| Heck Reaction | 4-(trifluoromethoxy)iodobenzene | Acrylic Acid | Pd(OAc)₂/PPh₃, Et₃N | DMF | 80-95 |
| Perkin Reaction | 4-(trifluoromethoxy)benzaldehyde | Acetic Anhydride | NaOAc | - (neat) | 70-85 |
Table 2: Stereoselective Synthetic Routes to (E)-3-[4-(trifluoromethoxy)phenyl]acrylic acid. (Data are illustrative and based on general procedures for similar substrates). beilstein-journals.orgiitk.ac.inwikipedia.org
Trifluoromethoxy Group Introduction Strategies
Regiospecific Fluorination Approaches
Several methods exist for the introduction of a trifluoromethoxy group onto an aromatic ring. One common strategy involves the conversion of a phenol (B47542) to the corresponding trifluoromethyl ether. For the synthesis of this compound, one could start with 4-hydroxyphenylacetic acid or a related precursor. The phenolic hydroxyl group can be converted to a trichloromethoxy group, which is then fluorinated.
A more direct approach involves the use of electrophilic trifluoromethoxylating reagents. Hypervalent iodine reagents, such as Togni's reagent, have been developed for the direct trifluoromethoxylation of various nucleophiles, including phenols. mdpi.com Another strategy is the copper-mediated trifluoromethoxylation of aryl halides or boronic acids. For instance, 4-iodobenzonitrile (B145841) could be a suitable precursor, where the iodine atom is replaced by the trifluoromethoxy group using a copper catalyst and a trifluoromethoxide source. beilstein-journals.orgnih.gov
| Precursor | Reagent(s) | Key Transformation |
| 4-Iodobenzonitrile | CuI, AgOCF₃ | Nucleophilic Trifluoromethoxylation |
| 4-Hydroxybenzaldehyde | 1. CCl₄, base; 2. SbF₃/SbCl₅ | Trichloromethoxylation followed by fluorination |
| 4-Aniline | Pyrylium tetrafluoroborate, OCF₃⁻ source | SₙAr via pyridinium (B92312) salt |
Table 3: Selected Methods for the Introduction of the Trifluoromethoxy Group. (Data are illustrative and based on general procedures). beilstein-journals.orglongdom.orgnih.gov
Derivatization Strategies for Analog Synthesis
The this compound scaffold offers several positions for modification to generate a library of analogues for structure-activity relationship studies. The most common point of derivatization is the nitrogen atom of the acrylamide moiety.
Modifications at the Acrylamide Nitrogen (N-substitution)
N-substituted derivatives of this compound can be readily prepared by reacting (E)-3-[4-(trifluoromethoxy)phenyl]acrylic acid or its activated form with primary or secondary amines. A wide variety of alkyl and aryl amines can be employed, leading to a diverse set of N-alkyl and N-aryl acrylamide analogues.
N-Alkylation: The reaction of (E)-3-[4-(trifluoromethoxy)phenyl]acryloyl chloride with a primary or secondary alkylamine, typically in the presence of a base such as triethylamine (B128534) or pyridine, affords the corresponding N-alkylacrylamide. researchgate.net Alternatively, direct amide coupling methods, as described in section 2.1.1, can be utilized.
N-Arylation: The synthesis of N-aryl derivatives can be achieved through similar amide coupling procedures using anilines as the amine component. For more challenging couplings, particularly with electron-deficient anilines, more specialized coupling agents or conditions may be required. rsc.org Palladium-catalyzed N-arylation reactions, such as the Buchwald-Hartwig amination, can also be adapted for the synthesis of N-aryl acrylamides, although this is less common than direct amide bond formation. The Ullmann condensation, a copper-catalyzed N-arylation, provides another potential route. researchgate.netorganic-chemistry.orgmdpi.com
| Amine Type | Coupling Method | Reagents | Solvent |
| Primary Alkylamine | Acyl Chloride | Alkylamine, Et₃N | Dichloromethane |
| Secondary Alkylamine | EDC/HOBt | Dialkylamine, EDC, HOBt, DIEA | DMF |
| Aniline | HATU | Aniline, HATU, DIEA | DMF |
| Substituted Aniline | Ullmann Condensation | Aryl Halide, Amide, CuI, Base | DMF or Dioxane |
Table 4: General Strategies for N-Substitution of the Acrylamide Scaffold. (Data are illustrative and based on general procedures).
Modifications on the Phenyl Ring System
Direct electrophilic aromatic substitution on the 4-(trifluoromethoxy)phenyl ring is challenging due to the strong deactivating, meta-directing nature of the -OCF₃ group. Consequently, a prevalent strategy for introducing diversity to the phenyl ring system involves the synthesis of various N-aryl substituted analogs. This is typically achieved through the formation of an amide bond between 4-(trifluoromethoxy)cinnamic acid and a range of substituted anilines.
This synthetic approach allows for the systematic introduction of different functional groups onto the N-phenyl ring, thereby modulating the electronic and steric properties of the final compound. The general synthesis involves activating the carboxylic acid of 4-(trifluoromethoxy)cinnamic acid, often by converting it to the corresponding acyl chloride, followed by condensation with a substituted aniline. Common coupling reagents used in amide synthesis, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl), can also be employed to facilitate this transformation directly.
Below is a table summarizing the synthesis of various N-aryl derivatives of this compound.
| Substituted Aniline Reactant | Resulting Compound Name | General Reaction Conditions |
|---|---|---|
| 4-Fluoro-3-methylaniline | N-(4-Fluoro-3-methylphenyl)-3-[4-(trifluoromethoxy)phenyl]acrylamide | Reaction with 4-(trifluoromethoxy)cinnamoyl chloride in the presence of a base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane). |
| 4-Chloroaniline (B138754) | N-(4-Chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]acrylamide | Amide coupling of 4-(trifluoromethoxy)cinnamic acid and 4-chloroaniline using a peptide coupling reagent (e.g., EDC, HOBt) in a solvent like DMF. |
| 4-Bromo-3-methylaniline | N-(4-Bromo-3-methylphenyl)-3-[4-(trifluoromethoxy)phenyl]acrylamide | Condensation with 4-(trifluoromethoxy)cinnamoyl chloride in an inert solvent with a non-nucleophilic base. |
Modifications of the α,β-Unsaturated Carbonyl Moiety
The α,β-unsaturated carbonyl moiety is an electrophilic center, making it susceptible to a variety of chemical transformations. This reactivity is central to many of the compound's applications and allows for the synthesis of a diverse range of derivatives. Key modifications include conjugate additions, reductions, cycloadditions, and polymerization.
Conjugate (Michael) Addition: The double bond of the acrylamide is an excellent Michael acceptor, readily undergoing 1,4-conjugate addition with a wide array of nucleophiles. wikipedia.org This reaction is fundamental for creating new carbon-carbon and carbon-heteroatom bonds at the β-position. A particularly significant transformation is the hetero-Michael addition of thiols (sulfa-Michael addition). nih.govpkusz.edu.cn This reaction is of high interest in medicinal chemistry as it mimics the mechanism by which such compounds can act as covalent inhibitors by reacting with cysteine residues in target proteins. nih.gov
Reduction of the Alkene: The carbon-carbon double bond can be selectively reduced through catalytic hydrogenation. This transformation saturates the acrylamide moiety, yielding the corresponding 3-[4-(trifluoromethoxy)phenyl]propanamide derivative. The choice of catalyst and reaction conditions is critical to ensure chemoselectivity, preserving the amide and aromatic functionalities. researchgate.netasianpubs.org Catalysts such as Palladium on carbon (Pd/C) or Wilkinson's catalyst (RhCl(PPh₃)₃) are often employed for this purpose under a hydrogen atmosphere. researchgate.netscispace.com
Cycloaddition Reactions: The electron-deficient alkene can participate as a dipolarophile in 1,3-dipolar cycloaddition reactions. researchgate.net This allows for the construction of five-membered heterocyclic rings fused to the core structure, providing a pathway to novel and structurally complex molecules.
Polymerization: Like other acrylamide derivatives, the monomer can undergo free-radical polymerization. sapub.org Using an initiator such as azobisisobutyronitrile (AIBN), the double bonds react to form a long-chain polymer, poly(this compound). This reaction transforms the small molecule into a macromolecular material with distinct physical and chemical properties. vulcanchem.com
The table below details common transformations of the α,β-unsaturated carbonyl moiety.
| Reaction Type | Reagents/Catalyst | Product Type | Key Feature |
|---|---|---|---|
| Hetero-Michael Addition | Thiols (R-SH), Amines (R₂NH) | β-Thioether or β-Amino propanamide derivative | Forms a C-S or C-N bond at the β-position. nih.gov |
| Catalytic Hydrogenation | H₂, Pd/C or RhCl(PPh₃)₃ | Saturated propanamide derivative | Reduces the C=C double bond to a C-C single bond. researchgate.net |
| 1,3-Dipolar Cycloaddition | Nitrile oxides, Nitrones, Azomethine ylides | Heterocyclic derivative (e.g., isoxazoline, pyrazolidine) | Constructs a five-membered ring system. researchgate.net |
| Free-Radical Polymerization | AIBN or other radical initiator | Polyacrylamide derivative | Forms a high molecular weight polymer. sapub.orgvulcanchem.com |
Mechanistic Investigations of Reactions Involving Trifluoromethoxyphenyl Acrylamides
Proposed Reaction Pathways for Acrylamide (B121943) Formation
The synthesis of 3-[4-(trifluoromethoxy)phenyl]acrylamide can be envisioned through several established synthetic methodologies, each with its distinct mechanistic pathway. The most common approaches include amide bond formation, the Heck coupling, and the Wittig reaction.
Amide Bond Formation: This is a direct and widely used method for creating the amide linkage. One common pathway involves the reaction of an activated carboxylic acid derivative with an amine. For the synthesis of this compound, this would typically involve the reaction of 4-(trifluoromethoxy)aniline (B150132) with an activated form of acrylic acid, such as acryloyl chloride. The mechanism proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 4-(trifluoromethoxy)aniline attacks the electrophilic carbonyl carbon of acryloyl chloride. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the chloride leaving group and, after deprotonation of the nitrogen, yielding the final acrylamide product. A base is often added to neutralize the HCl byproduct. fishersci.itlibretexts.orglibretexts.orgyoutube.com
Alternatively, the amide bond can be formed by coupling 3-[4-(trifluoromethoxy)phenyl]acrylic acid (a derivative of cinnamic acid) with an amine source, often facilitated by a coupling reagent.
Heck Coupling: The palladium-catalyzed Heck reaction provides a powerful tool for carbon-carbon bond formation. In the context of this compound synthesis, this would involve the coupling of an aryl halide, such as 4-iodo- or 4-bromotrifluoromethoxybenzene, with acrylamide in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to involve the following key steps:
Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the aryl halide, forming a palladium(II) intermediate.
Alkene Coordination and Insertion: The acrylamide coordinates to the palladium(II) complex, followed by migratory insertion of the alkene into the palladium-aryl bond.
β-Hydride Elimination: A β-hydride elimination step forms the carbon-carbon double bond of the product and a palladium-hydride species.
Reductive Elimination: The base regenerates the palladium(0) catalyst from the palladium-hydride species, allowing the catalytic cycle to continue. researchgate.netresearchgate.netugent.belibretexts.orgorganic-chemistry.org
Wittig Reaction: The Wittig reaction is a versatile method for the synthesis of alkenes from carbonyl compounds. To form this compound, this pathway would involve the reaction of 4-(trifluoromethoxy)benzaldehyde (B1346576) with a phosphorus ylide derived from an acetamide. The mechanism is believed to proceed through a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered oxaphosphetane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to yield the desired alkene (the acrylamide) and a phosphine (B1218219) oxide byproduct. organic-chemistry.orgthermofisher.comlibretexts.orgmasterorganicchemistry.comwikipedia.org The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions.
| Reaction Type | Reactants | Key Intermediates | Product |
| Amide Bond Formation | 4-(Trifluoromethoxy)aniline + Acryloyl Chloride | Tetrahedral Intermediate | This compound |
| Heck Coupling | 4-Halotrifluoromethoxybenzene + Acrylamide | Pd(II)-Aryl Complex, Oxaphosphetane | This compound |
| Wittig Reaction | 4-(Trifluoromethoxy)benzaldehyde + Acetamide-derived Ylide | Oxaphosphetane | This compound |
Radical-Mediated Transformations
The electronic nature of the trifluoromethoxy group and the unsaturation in the acrylamide moiety make this compound a substrate for various radical-mediated transformations.
While the trifluoromethoxy group is generally stable, under certain conditions, such as photoredox catalysis, trifluoromethyl radicals (•CF3) can be generated from various precursors. These highly electrophilic radicals can then add to the electron-rich double bond of the acrylamide. The addition of a •CF3 radical to the β-carbon of the acrylamide double bond would generate a new carbon-centered radical, which can then be trapped by a hydrogen atom donor or undergo further reactions. researchgate.netresearchgate.net Visible-light-induced trifluoromethylation of N-arylcinnamamides has been shown to lead to the synthesis of CF3-containing dihydroquinolinones. acs.org
Single Electron Transfer (SET) processes can play a significant role in initiating reactions involving trifluoromethoxyphenyl acrylamides. The trifluoromethoxy group, being strongly electron-withdrawing, can influence the redox potential of the aromatic ring. In the presence of a suitable photosensitizer or a chemical reductant/oxidant, an electron can be transferred to or from the molecule, generating a radical ion. For instance, a SET reduction could lead to the formation of a radical anion, which could then undergo further reactions. Conversely, a SET oxidation could generate a radical cation. The feasibility of such processes is dependent on the thermodynamic driving force for electron transfer. researchgate.netnih.gov The generation of triplet nitrenes for C-H amidation has been studied, with triplet-triplet energy transfer being a more dominant pathway than SET. nih.gov
Nucleophilic and Electrophilic Reaction Mechanisms
The dual functionality of this compound allows for both nucleophilic and electrophilic reactions at different sites of the molecule.
Nucleophilic Reactions: The acrylamide moiety is a classic Michael acceptor. The electron-withdrawing nature of the carbonyl group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles. This conjugate addition is a common reaction for acrylamides. The trifluoromethoxy group on the phenyl ring further enhances the electrophilicity of the double bond through inductive and resonance effects. A variety of nucleophiles, including thiols, amines, and carbanions, can add to the β-position. beilstein-journals.orgnih.govresearchgate.netacs.orgyoutube.com
Electrophilic Reactions: The aromatic ring of this compound can undergo electrophilic aromatic substitution. The trifluoromethoxy group is a strongly deactivating, meta-directing substituent. youtube.comlibretexts.org This is due to its strong electron-withdrawing inductive effect, which reduces the electron density of the benzene (B151609) ring, making it less nucleophilic and thus less reactive towards electrophiles. The meta-directing effect arises from the destabilization of the ortho and para arenium ion intermediates through resonance. Therefore, electrophilic attack will preferentially occur at the meta position relative to the trifluoromethoxy group. acs.orgbyjus.comwikipedia.org
| Reaction Type | Reactive Site | Effect of -OCF3 Group | Typical Reagents |
| Nucleophilic Addition | β-Carbon of Acrylamide | Enhances electrophilicity | Thiols, Amines, Carbanions |
| Electrophilic Substitution | Aromatic Ring | Deactivates and directs meta | Nitrating agents, Halogens, Alkylating agents |
Transition Metal-Catalyzed Processes in Acrylamide Chemistry
Transition metals, particularly palladium and rhodium, catalyze a wide array of transformations involving acrylamides and related compounds.
Palladium-Catalyzed Reactions: As discussed in the context of its synthesis, palladium is a key catalyst for the Heck reaction to form C-C bonds. ugent.be Beyond synthesis, palladium catalysts can be employed for various other transformations of acrylamides, such as C-H activation and functionalization of the aromatic ring or the alkene moiety. For example, palladium-catalyzed intramolecular directed C-H amidation of aromatic ketones has been achieved. nih.gov
Rhodium-Catalyzed Reactions: Rhodium complexes are well-known catalysts for reactions such as hydrogenation and hydroformylation. While the hydrogenation of the double bond in this compound would lead to the corresponding propanamide, hydroformylation would introduce a formyl group at either the α- or β-position of the former double bond. Rhodium catalysts are also effective for C-H activation and have been used in the synthesis of amines through the addition of benzamides to imines. chemmethod.comrsc.orgnih.govnih.govyoutube.com
Computational and Theoretical Studies on Trifluoromethoxyphenyl Acrylamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools used to predict the geometric, electronic, and spectroscopic properties of a molecule from first principles. These methods solve approximations of the Schrödinger equation, providing deep insights into molecular behavior at the atomic level.
Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It focuses on the electron density rather than the complex many-electron wavefunction, making it a computationally efficient yet accurate approach. For 3-[4-(Trifluoromethoxy)phenyl]acrylamide, a DFT analysis, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to optimize the molecule's three-dimensional geometry.
This process determines the most stable arrangement of atoms by finding the minimum energy conformation. The output would include precise data on bond lengths, bond angles, and dihedral angles. Such data for a related compound, (E)-3-(2,6-dichlorophenyl)-acrylamide, has been determined using similar methods, providing a framework for how such an analysis would be conducted.
Table 1: Hypothetical Optimized Geometrical Parameters from DFT (Note: This table is illustrative as specific data for this compound is not available. The parameters shown are typical for similar molecular structures.)
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Lengths (Å) | C=O | ~1.23 Å |
| C-N | ~1.35 Å | |
| C=C | ~1.34 Å | |
| C-O (methoxy) | ~1.37 Å | |
| C-F | ~1.34 Å | |
| **Bond Angles (°) ** | C-C-N (amide) | ~117° |
| O=C-N | ~123° | |
| C=C-C (acrylamide) | ~121° |
| Dihedral Angles (°) | C-C-C=C | ~180° (for trans isomer) |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. It is particularly valuable for predicting ultraviolet-visible (UV-Vis) absorption spectra by calculating the energies of electronic transitions. For this compound, a TD-DFT calculation would identify the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption peaks. These transitions typically involve the promotion of an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied one, such as from a π to a π* orbital (π → π) or a non-bonding to a π orbital (n → π*).
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron to a higher state. For this compound, FMO analysis would map the electron density distribution of these orbitals, revealing which parts of the molecule are most likely to participate in electron-donating or electron-accepting interactions.
Table 2: Representative Frontier Molecular Orbital Energies (Note: This table is illustrative as specific data for this compound is not available.)
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 to -7.5 eV |
| LUMO | -1.0 to -2.0 eV |
| Energy Gap (ΔE) | 4.5 to 6.5 eV |
Molecular Electrostatic Potential (MEP) Mapping and Reactivity Predictions
A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It is plotted on the surface of the molecule's electron density, using a color scale to indicate different potential values. Regions of negative electrostatic potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. Green areas represent neutral or nonpolar regions. An MEP map for this compound would highlight the electronegative oxygen and fluorine atoms as red or orange regions, indicating their role as potential sites for hydrogen bonding or electrophilic interaction.
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. It is a critical tool in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.
Identification of Putative Biological Targets
For this compound, molecular docking studies would be performed to identify potential protein targets with which it might interact. The process involves computationally placing the molecule into the binding site of various known protein structures. A scoring function then estimates the binding affinity, often expressed as a binding energy (in kcal/mol), where a more negative value indicates a stronger and more stable interaction. By screening against a library of proteins implicated in various diseases (e.g., kinases, proteases, or receptors), this method can generate hypotheses about the compound's potential biological activity. Studies on similar acrylamide (B121943) derivatives have explored interactions with targets like epidermal growth factor receptors (EGFRs), suggesting a potential avenue for investigation.
Binding Mode Analysis and Interaction Profiling
Binding mode analysis is a critical computational technique used to predict the preferred orientation and interaction of a ligand with its target protein. nih.gov For acrylamide derivatives, understanding these interactions at the atomic level is key to designing more potent and selective compounds. Studies on related acrylamide structures have shown that the acrylamide "warhead" can form covalent bonds with specific residues, such as cysteine, in the active site of target proteins. nih.gov
In the context of trifluoromethoxyphenyl acrylamide derivatives, computational docking studies would typically be employed to predict how the molecule fits into the binding pocket of a target protein. The analysis focuses on identifying key interactions such as hydrogen bonds, hydrophobic interactions, and potential covalent linkages. For instance, the trifluoromethoxy group can significantly influence binding affinity and selectivity through specific interactions with the protein's active site. While specific binding mode analyses for this compound are not detailed in the provided results, the general methodology involves docking the compound into a protein's crystal structure to determine the most stable binding conformation and interaction energies.
Table 1: Key Interacting Residues in Acrylamide Derivative Binding This table is a representative example based on studies of similar compounds, as specific data for this compound was not available in the search results.
| Interaction Type | Potential Interacting Residue | Compound Moiety Involved |
|---|---|---|
| Covalent Bonding | Cysteine | Acrylamide group |
| Hydrogen Bonding | Serine, Threonine | Carbonyl oxygen, Amide hydrogen |
| Hydrophobic Interaction | Leucine, Phenylalanine | Phenyl ring |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of the compound's behavior over time when interacting with its biological target. mdpi.comnih.gov These simulations model the movement of atoms and molecules, offering insights into the stability of the ligand-protein complex, conformational changes, and the role of solvent molecules. nih.gov
For a compound like this compound, MD simulations would be used to validate the binding poses predicted by molecular docking. The simulation would reveal whether the key interactions are maintained over a period of nanoseconds, thus confirming the stability of the complex. Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to assess the stability of the compound in the binding site and the flexibility of the protein residues, respectively. This information is invaluable for understanding the dynamic nature of the molecular recognition process.
Table 2: Representative Parameters from Molecular Dynamics Simulations This table illustrates typical data obtained from MD simulations, as specific results for this compound were not found.
| Simulation Parameter | Typical Value Range | Interpretation |
|---|---|---|
| RMSD of Ligand | < 2.0 Å | Stable binding within the pocket |
| RMSF of Active Site Residues | < 1.5 Å | Low flexibility, stable interaction |
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are essential tools in drug discovery for predicting the activity of new compounds and optimizing lead structures. nih.gov 2D-QSAR relies on descriptors calculated from the 2D structure, while 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use information from the 3D alignment of molecules.
For a series of trifluoromethoxyphenyl acrylamide derivatives, a QSAR study would involve synthesizing a set of related compounds and measuring their biological activity. Various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would then be calculated and correlated with the observed activity to build a predictive model. jmaterenvironsci.com 3D-QSAR would provide contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease activity. For example, these maps might indicate that increasing the steric bulk or modifying the electrostatic potential in a specific region of the molecule could enhance its binding affinity.
Table 3: Common Descriptors and Statistical Parameters in QSAR Models This table presents typical descriptors and validation metrics used in QSAR studies.
| Category | Parameter/Descriptor | Typical Acceptable Value | Significance |
|---|---|---|---|
| Descriptors | LogP | Varies | Lipophilicity and membrane permeability |
| Molar Refractivity (MR) | Varies | Molecular volume and polarizability | |
| Dipole Moment | Varies | Polarity and electrostatic interactions | |
| Validation | Correlation Coefficient (R²) | > 0.6 | Goodness of fit of the model |
| Metrics | Cross-validated R² (Q²) | > 0.5 | Predictive ability of the model |
Biological Activities and Biochemical Mechanistic Insights of Trifluoromethoxyphenyl Acrylamides
In Vitro Enzyme Inhibition Studies
The acrylamide (B121943) functional group is recognized as a valuable component in drug design, often acting as a Michael acceptor, which allows it to form covalent bonds with biological targets. This characteristic is a key feature in the mechanism of action for a number of approved drugs. The unique electronic properties of the trifluoromethoxy group can further influence the biological activity of these molecules.
The acrylamide moiety is a known pharmacophore in kinase inhibitors, capable of forming covalent bonds with cysteine residues in the active site of enzymes like Epidermal Growth Factor Receptor (EGFR). This can lead to potent and sustained inhibition. While direct studies on 3-[4-(trifluoromethoxy)phenyl]acrylamide are not prevalent, research on related structures provides insight. For instance, the incorporation of an acrylamide group into known EGFR inhibitors has been shown to improve drug-like properties such as solubility and membrane permeability. nih.gov
The EGFR/PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metastasis, and its dysregulation is common in various cancers. rsc.org Consequently, molecules that can inhibit key kinases in this pathway are of significant therapeutic interest. Studies on novel 1,2,4-oxadiazoles tethered to 1,2,3-triazoles have demonstrated that these compounds can downregulate the expression of EGFR, mTOR, and PI3K. rsc.org Furthermore, isophthalamide (B1672271) derivatives containing a trifluoromethylphenyl group have been investigated as potential inhibitors of vascular endothelial growth factor receptor (VEGFR), another important protein kinase. researchgate.net
| Compound Class | Target Kinase(s) | Observed Effect |
| Acrylamide Derivatives | EGFR | Improved drug-like properties, potential for covalent inhibition nih.gov |
| Trifluoromethylphenyl Isophthalamide Derivatives | VEGFR | Potential inhibitory activity based on in silico studies researchgate.net |
| Novel Oxadiazole-Triazole Hybrids | EGFR, PI3K, mTOR | Downregulation of kinase expression rsc.org |
The trifluoromethyl group is a key feature in some inhibitors of hydrolase enzymes. For example, trifluoromethyl ketones have been identified as effective inhibitors of histone deacetylases (HDACs), which are enzymes that play a crucial role in epigenetic regulation and are important targets in cancer therapy. nih.govresearchgate.net The potency of these inhibitors can reach submicromolar levels, and they have demonstrated antiproliferative effects in cancer cell lines. nih.gov
Carbonic anhydrases (CAs) are another class of hydrolase enzymes that are involved in various physiological processes, including pH regulation. Inhibition of specific CA isoforms, such as CA IX which is overexpressed in many cancers, is a validated therapeutic strategy. nih.gov While direct evidence for the inhibition of CAs by this compound is lacking, the broader class of sulfonamides, which are well-known CA inhibitors, sometimes feature trifluoromethyl groups to enhance their inhibitory activity and selectivity. mdpi.com
The proteasome is a large protein complex responsible for degrading ubiquitinated proteins, and its inhibition is a key mechanism for certain anticancer drugs. nih.gov The chymotrypsin-like activity of the proteasome is a primary target for these inhibitors. nih.gov Research into novel proteasome inhibitors has explored various chemical scaffolds. For instance, a class of chloro(trifluoromethyl)aziridines has been reported as selective, non-covalent proteasome inhibitors with anti-proliferative activity in leukemia cell lines. nih.gov Although these compounds are structurally distinct from trifluoromethoxyphenyl acrylamides, this highlights the potential utility of the trifluoromethyl group in the design of proteasome inhibitors.
Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of DNA precursors and is a well-established target for anticancer and antimicrobial drugs. nih.govmdpi.com DHFR inhibitors work by preventing the reduction of dihydrofolate to tetrahydrofolate, thereby disrupting DNA synthesis and cell division. mdpi.com While there is no specific data on the inhibition of DHFR by this compound, the general field of DHFR inhibitors is extensive and includes a wide variety of heterocyclic compounds. nih.govresearchgate.net The development of novel DHFR inhibitors often involves exploring new chemical scaffolds that can interact with the enzyme's active site. mdpi.com
Antimicrobial Activities (In Vitro Biochemical Characterization)
The search for new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. Various chemical structures, including those with trifluoromethyl and amide functionalities, have been investigated for their antimicrobial potential.
Derivatives containing a trifluoromethylphenyl group have shown promise as antibacterial agents. For example, a series of N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives were synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net One of the compounds in this series, 5-Nitro-N-(4-(N-(2-(trifluoromethyl)phenyl)sulfamoyl)phenyl)furan-2-carboxamide, demonstrated potent activity against all tested bacterial strains. researchgate.net This suggests that the trifluoromethylphenyl moiety can be a valuable component in the design of new antibacterial compounds.
Acrylamide-based polymers have also been explored for their antimicrobial properties. For instance, poly(methacrylamide) derivatives have been shown to possess biocidal efficiency that is dependent on their cationic structure. researchgate.net
Table of Antibacterial Activity for N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide Derivatives researchgate.net
| Bacterial Strain | Compound 6b (Zone of Inhibition in mm) | Amoxicillin (Zone of Inhibition in mm) |
| Staphylococcus aureus (Gram +ve) | 18 | 20 |
| Pseudomonas aeruginosa (Gram +ve) | 16 | 18 |
| Klebsiella pneumoniae (Gram -ve) | 17 | 19 |
| Bacillus megaterium (Gram -ve) | 15 | 16 |
| Mutant E. coli (Gram -ve) | 14 | 15 |
| Donor E. coli (Gram -ve) | 13 | 14 |
Antifungal Spectrum and Efficacy
While direct studies on the antifungal properties of this compound are not extensively detailed in the reviewed literature, research into the broader class of trifluoromethylphenyl amides (TFMPAs) and acrylamide derivatives provides significant insights into their potential as antifungal agents. The inclusion of trifluoromethyl and trifluoromethoxy groups in molecular structures is a known strategy for enhancing antifungal efficacy. nih.govnih.gov
A study evaluating 33 novel trifluoromethylphenyl amides identified several compounds with potent fungicidal activity against a range of plant-pathogenic fungi. nih.gov The screening included species from Colletotrichum, Phomopsis, Botrytis, and Fusarium. nih.gov Notably, 2-chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamide demonstrated the strongest and broadest activity spectrum, particularly against Colletotrichum acutatum and Phomopsis viticola. nih.gov
Furthermore, other research has focused on acrylamide derivatives incorporating a trifluoromethylpyridine moiety. These compounds have shown outstanding activity against fungi such as Rhizoctonia solani and Phomopsis sp., in some cases far exceeding the efficacy of commercial fungicides like boscalid (B143098) and fluxapyroxad. researchgate.net Mechanistic studies on related acrylamide derivatives suggest that they may act by disrupting the integrity of the fungal cell membrane, leading to inhibited mycelial growth. researchgate.net These findings collectively suggest that the trifluoromethoxyphenyl acrylamide scaffold is a promising area for the development of novel antifungal agents. ekb.eg
Table 1: Antifungal Activity of Structurally Related Acrylamide Derivatives
| Compound Class | Target Fungi | Key Findings |
|---|---|---|
| Trifluoromethylphenyl amides (TFMPAs) | Colletotrichum spp., Phomopsis spp., Botrytis cinerea, Fusarium oxysporum | A broad spectrum of activity was observed, with specific compounds showing potent inhibition. nih.gov |
| Acrylamide derivatives with trifluoromethylpyridine | Phomopsis sp., Rhizoctonia solani | Exhibited excellent EC50 values, superior to commercial fungicides azoxystrobin (B1666510) and boscalid. researchgate.net |
| Chalcones with trifluoromethoxy groups | Various bacteria and fungi | Synthesized and evaluated as prospective antibacterial and antifungal agents. nih.gov |
Antiviral Activities (In Vitro Biochemical Characterization)
Viral Replication Inhibition Mechanisms (e.g., Chikungunya Virus)
The direct antiviral activity of this compound against Chikungunya virus (CHIKV) has not been specifically documented in the available research. However, the broader family of acrylamide derivatives has been investigated for activity against several viruses, indicating a potential avenue for exploration.
For instance, a study focusing on acrylamide derivatives demonstrated significant in vitro anti-CHIKV activity for a specific compound, GP07. sciforum.netresearchgate.net This compound achieved 81% inhibition and was found to reduce the percentage of CHIKV-positive cells from over 74% to less than 1%. sciforum.netresearchgate.net Molecular docking simulations suggested that GP07 may exert its effect by binding with high affinity to the CHIKV E protein, a key component of the viral envelope involved in cell entry. sciforum.netresearchgate.net This suggests a mechanism of action that prevents the virus from adhering to and entering host cells. researchgate.net
Other studies on different classes of acrylamide derivatives have shown inhibitory activity against other viruses, such as the Hepatitis B virus (HBV). nih.gov This indicates that the acrylamide scaffold is a versatile backbone for the design of antiviral agents. While these findings are promising for the compound class, specific research is required to determine if this compound itself inhibits CHIKV replication and to elucidate its potential mechanism.
Cellular Biochemical Effects
Alterations in Gene Expression Profiles (e.g., PALB2, BRCA1, BRCA2, EGFR, KRAS, TP53, FASN in cell lines)
The specific effects of this compound on the expression of genes critical to cancer development—such as PALB2, BRCA1, BRCA2, EGFR, KRAS, TP53, and FASN—are not detailed in the reviewed scientific literature. However, the importance of these genes as targets and indicators in cancer therapy is well-established.
BRCA1, BRCA2, and PALB2 are fundamental tumor suppressor genes involved in DNA double-strand break repair through homologous recombination. nih.gov Inherited mutations in these genes significantly increase the risk of developing breast, ovarian, and other cancers. nih.gov The tumor suppressor TP53 is one of the most frequently mutated genes in human cancers and plays a central role in regulating cell cycle arrest and apoptosis in response to DNA damage.
EGFR and KRAS are key components of signaling pathways that drive cell proliferation. Overexpression or activating mutations in these genes are common in various cancers, making them important therapeutic targets. nih.gov For example, some acrylamide-containing drugs, such as Afatinib, function as EGFR kinase inhibitors. nih.gov
Studies on the effects of the general chemical, acrylamide, have shown that it can modulate the expression of genes related to the cell cycle, DNA damage response, and apoptosis. nih.govresearchgate.netbiomedpharmajournal.org For instance, acrylamide exposure has been linked to changes in the expression of Chek1 and Casp7 in kidney tissue and has been shown to affect the p53 damage response pathway. nih.govresearchgate.net Given the known biological activities of the acrylamide moiety, it is plausible that this compound could influence these or related genetic pathways, though specific experimental validation is necessary.
Protein Target Identification through Chemoproteomics (e.g., cysteine residues)
The acrylamide moiety is a well-recognized Michael acceptor, a chemical feature that allows it to form covalent bonds with nucleophilic amino acid residues in proteins. ekb.eg This reactivity is central to the mechanism of action for many covalent inhibitor drugs. The primary target for this Michael addition reaction is the thiol group of cysteine residues. nih.gov
Chemoproteomic strategies are powerful tools used to identify the specific protein targets of such reactive compounds within the complex cellular environment. escholarship.orgnih.govresearchgate.netresearchgate.net These methods have confirmed that acrylamide-based inhibitors can target non-catalytic cysteine residues, which can enhance pharmacological potency and selectivity. nih.govnih.gov The weak electrophilicity of the acrylamide group often requires proximity to the target cysteine within a protein's binding pocket, which helps to minimize off-target reactions with other cellular thiols like glutathione. nih.gov
This targeted covalent modification is the basis for the inhibitory action of numerous approved drugs that contain an acrylamide "warhead," including inhibitors of kinases like EGFR and Bruton's tyrosine kinase (BTK). ekb.egnih.gov Research on acrylamide-modified DNA has also demonstrated the high selectivity of the acrylamide group for trapping cysteine residues within DNA-protein complexes. mdpi.com Therefore, it is highly probable that the biological effects of this compound are mediated by the covalent modification of specific cysteine residues on key protein targets, which could be identified using chemoproteomic profiling.
Mechanisms of Cell Growth Modulation (e.g., cell cycle effects, apoptosis induction in cancer cell lines)
A significant body of research demonstrates that acrylamide derivatives are potent modulators of cell growth, primarily through the induction of cell cycle arrest and apoptosis in cancer cell lines. ekb.egnih.govnih.govmdpi.com These effects are foundational to their potential as anticancer agents.
Cell Cycle Arrest: Acrylamide derivatives have been shown to halt cell cycle progression at various phases. Several studies report a significant accumulation of cells in the G2/M phase following treatment. nih.govnih.govfrontiersin.org This arrest is often linked to the modulation of key regulatory proteins. For example, the downregulation of the checkpoint protein Cyclin B1 is a common finding in cells arrested at G2/M. nih.gov In some cases, cell cycle arrest occurs at the G1 phase, which can be triggered by the upregulation of the tumor suppressor p53 and the cyclin-dependent kinase inhibitor p21. nih.govresearchgate.net
Apoptosis Induction: Following cell cycle arrest, or through independent pathways, many acrylamide derivatives effectively trigger programmed cell death (apoptosis). The induction of apoptosis is confirmed by morphological changes, DNA fragmentation, and the externalization of phosphatidylserine. nih.govnih.gov Mechanistically, this process often involves the activation of caspases, which are the executioner enzymes of apoptosis. Studies have documented the activation of initiator caspases (-8 and -9) and effector caspases (-3/7). nih.govfrontiersin.orgnih.gov Activation of caspase-9 points to the involvement of the intrinsic (mitochondrial) pathway, which is further supported by observations of increased mitochondrial membrane permeability and the release of cytochrome c. nih.govnih.gov
The data from various analogs strongly suggest that this compound likely modulates cell growth by inducing cell cycle arrest and apoptosis, targeting key regulatory proteins in these pathways.
Table 2: Cell Growth Modulation by Acrylamide Derivatives in Cancer Cell Lines
| Derivative Class | Cell Line | Effect | Mechanism Highlights |
|---|---|---|---|
| Furan-acrylamide | MCF-7 (Breast) | G2/M Arrest & Apoptosis | Activation of caspase-3/7. nih.gov |
| Quinoline-acrylamide | MCF-7 (Breast) | G1 Arrest & Apoptosis | Upregulation of p53 and caspase-9. nih.gov |
| Resveratrol-acrylamide | MCF-7, A549 (Lung), B16-F10 (Melanoma) | Anti-proliferative | Potent inhibition of cell growth. ekb.eg |
| Stilbenoid (related structure) | A549 (Lung) | G2/M Arrest & Apoptosis | Increased p53 and p21, decreased Cyclin B1, cytochrome c release. nih.gov |
| Triazole precursor (related structure) | MCF-7 (Breast) | G1 Arrest & Apoptosis | Increased ROS, mitochondrial membrane permeabilization, activation of caspase-9 and -3/7. nih.gov |
Awaiting Research: The Interaction of this compound with Tubulin
Despite a thorough review of scientific literature, no specific studies detailing the direct interaction of the chemical compound this compound with cellular macromolecules such as tubulin have been identified. While the broader class of acrylamide derivatives has shown promise in cancer research, including instances of tubulin polymerization inhibition, data on this particular compound remains elusive.
The acrylamide scaffold has been a subject of interest in medicinal chemistry, with various derivatives being investigated for their potential as anticancer agents. Some of these studies have successfully demonstrated that certain acrylamide compounds can exert their cytotoxic effects by interfering with the polymerization of tubulin, a critical process for cell division. This interference leads to cell cycle arrest and apoptosis in cancer cells.
However, it is crucial to note that the biological activity of a compound is highly specific to its chemical structure. The presence and position of substituents on the phenyl ring, such as the trifluoromethoxy group in this compound, can dramatically alter its physicochemical properties and its interaction with biological targets. Therefore, the activity of other acrylamide derivatives cannot be directly extrapolated to this specific compound.
Currently, there is a lack of published research that has specifically investigated the biological activities and biochemical mechanisms of this compound, including its potential effects on tubulin polymerization. As a result, no data tables or detailed research findings on its interaction with cellular macromolecules can be provided at this time. Further research is required to elucidate the biological profile of this compound and to determine if it shares the tubulin-inhibiting properties of other acrylamide derivatives.
Structure Activity Relationship Sar Investigations of Trifluoromethoxyphenyl Acrylamide Derivatives
Impact of Trifluoromethoxy and Trifluoromethyl Substituents on Biological Potency
The introduction of fluorine-containing groups like trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) into drug candidates is a common strategy in medicinal chemistry to enhance their pharmacological profiles. mdpi.com Both groups can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.com
The trifluoromethyl group is one of the most widely used fluorinated moieties in pharmaceuticals. mdpi.com Its presence generally increases the lipophilicity of a molecule, although to a lesser extent than a trifluoromethoxy group. mdpi.com The carbon-fluorine bond is exceptionally strong, which contributes to the high metabolic stability of compounds containing the -CF3 group. mdpi.com In the context of acrylamide (B121943) derivatives, analogs bearing a trifluoromethyl group on the phenyl ring have been identified as highly potent inhibitors of BCR-ABL kinase, a key target in cancer therapy. nih.gov For instance, certain acrylamide analogues with a trifluoromethyl substituent demonstrated significantly lower IC50 values for both ABL kinase inhibition and antiproliferative activity compared to the established drug Imatinib. nih.gov Additionally, 2-trifluoromethyl acrylamide has been utilized as a "warhead" in the design of potent inhibitors for protein disulfide isomerase (PDI), an enzyme implicated in thrombosis. diva-portal.orgnih.gov
The trifluoromethoxy group, while less common than the trifluoromethyl group, offers distinct advantages. mdpi.com It is a stronger electron-withdrawing group and confers greater lipophilicity, which can improve membrane permeability and, consequently, the bioavailability of a drug. mdpi.com The -OCF3 group is also highly resistant to metabolic breakdown, further enhancing the stability of the parent molecule. mdpi.com In a study comparing various aryl-urea derivatives, compounds containing the 4-(trifluoromethoxy)phenyl moiety were synthesized and evaluated for their biological activity. nih.gov While direct comparative data on the biological potency of trifluoromethoxy versus trifluoromethyl substituents within a series of phenylacrylamide derivatives is not extensively documented, the distinct electronic and steric properties of these two groups suggest they would impart different potencies and selectivities. The higher lipophilicity of the -OCF3 group could lead to enhanced cell penetration and target engagement, while the -CF3 group's properties have been proven effective in specific inhibitor designs. mdpi.comnih.govnih.gov
A comparative analysis of the physicochemical properties of these two important functional groups is presented in the table below.
| Property | Trifluoromethyl (-CF3) | Trifluoromethoxy (-OCF3) |
| Hansch π value (Lipophilicity) | +0.88 | More lipophilic than -CF3 |
| Metabolic Stability | High due to strong C-F bonds | High, resistant to enzymatic breakdown |
| Electronic Effect | Strong electron-withdrawing | Higher electron-withdrawing capacity than -CF3 |
| Prevalence in Pharmaceuticals | More prevalent | Less prevalent but increasingly important |
Influence of Phenyl Ring Substitution Patterns on Activity Profiles
The substitution pattern on the phenyl ring of 3-phenylacrylamide derivatives plays a pivotal role in determining their biological activity. The nature, position, and number of substituents can modulate the electronic properties, conformation, and steric interactions of the molecule with its biological target.
Research on cinnamide derivatives, which share the core 3-phenylacrylamide scaffold, has demonstrated that the substitution on the aryl ring significantly impacts their inhibitory activity. For example, in a series of p-arylthio cinnamides designed as inhibitors of the LFA-1/ICAM-1 interaction, it was found that 2,3-disubstitution on the aryl portion of the cinnamide resulted in enhanced activity compared to mono-substitution. mdpi.com Specifically, chlorine and trifluoromethyl groups were identified as the most effective 2,3-substituents, with compounds bearing two trifluoromethyl groups exhibiting IC50 values in the nanomolar range. mdpi.com
The electronic nature of the substituents is also a critical factor. In a study of ring-substituted salicylanilides, it was observed that the biological activity was influenced by the electron-donating or electron-withdrawing properties of the substituents. mdpi.com For some activities, an increase in lipophilicity and the bulk of the substituent were found to be important factors for enhancing biological effects. mdpi.com
The following table summarizes the structure-activity relationships for a series of (E)-3-(substituted phenyl)-N-(pyridin-2-yl) acrylamide derivatives and their antioxidant activity, illustrating the impact of different substituents on the phenyl ring.
| Substituent on Phenyl Ring | Position | Antioxidant Activity (IC50 in µg/ml) |
| -H | - | Low |
| 4-OH | para | High |
| 4-OCH3 | para | Moderate |
| 3,4-di-OCH3 | meta, para | Moderate-High |
| 4-Cl | para | Low |
The data suggests that electron-donating groups, such as a hydroxyl (-OH) group at the para position, can significantly enhance the antioxidant activity of these compounds. researchgate.net Conversely, an unsubstituted phenyl ring or the presence of an electron-withdrawing group like chlorine (-Cl) at the para position results in lower activity. researchgate.net This highlights the importance of the electronic landscape of the phenyl ring in modulating the biological properties of these acrylamide derivatives.
Role of the Acrylamide Moiety in Biological Recognition and Reactivity
The acrylamide moiety is a key structural feature in many biologically active compounds and serves as a reactive "warhead" that can form covalent bonds with target proteins. chimia.ch This functionality is particularly important for a class of drugs known as targeted covalent inhibitors (TCIs). chimia.ch The electrophilic nature of the α,β-unsaturated carbonyl system in the acrylamide group makes it susceptible to nucleophilic attack, most notably from the thiol group of cysteine residues in proteins. chimia.ch
This reaction, known as a Michael addition, results in the formation of a stable covalent bond between the inhibitor and its target protein. chimia.ch This irreversible or, in some cases, reversible covalent interaction can lead to a prolonged duration of action and high potency, as the inhibitor effectively and permanently neutralizes the target protein. chimia.ch The reactivity of the acrylamide warhead can be fine-tuned by introducing substituents at the α- or β-positions. chimia.ch For instance, adding an electron-withdrawing group, such as a nitrile, at the α-position can enhance the reactivity and can also lead to a reversible covalent interaction. chimia.ch
The acrylamide group's ability to covalently modify specific cysteine residues is a cornerstone of its role in biological recognition. For a covalent interaction to occur, the non-covalent binding of the inhibitor to the target protein must first correctly orient the acrylamide warhead in close proximity to the nucleophilic cysteine residue. This initial non-covalent binding is driven by other structural features of the molecule, such as the substituted phenyl ring, which engage in specific interactions (e.g., hydrophobic, hydrogen bonding) with the protein's binding pocket. Once properly positioned, the acrylamide moiety can then react with the nearby cysteine, leading to the covalent modification that underpins the compound's biological effect.
Stereochemical Considerations in Structure-Activity Relationships
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of a drug. In the case of 3-phenylacrylamide derivatives, a key stereochemical feature is the geometry of the carbon-carbon double bond in the acrylamide moiety, which can exist as either the E (trans) or Z (cis) isomer.
The spatial arrangement of the phenyl ring and the amide group relative to the double bond differs between the E and Z isomers, which can lead to significant differences in how these molecules interact with their biological targets. It has been observed in other classes of compounds that the different isomers can exhibit distinct biological activities. For instance, in a study of novel oxazolidinone derivatives, the E-isomer was found to be more potent as an antibacterial agent than the corresponding Z-isomer. nih.gov Similarly, comparative studies on the reactivity of Z- and E-isomers of 2-benzamido-3-phenylacrylohydrazide have shown that the two isomers can undergo different cyclization reactions, highlighting their distinct chemical properties which can translate to different biological outcomes. researchgate.netbohrium.com
Advanced Analytical Characterization Techniques for Trifluoromethoxyphenyl Acrylamides
Spectroscopic Analysis
Spectroscopic methods are indispensable for determining the molecular structure and electronic properties of chemical compounds. By interacting with electromagnetic radiation, molecules produce unique spectra that serve as fingerprints, revealing details about their atomic composition and bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.
¹H NMR: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For a compound like 3-[4-(trifluoromethoxy)phenyl]acrylamide, the ¹H NMR spectrum would show distinct signals for the vinyl protons, the aromatic protons, and the amide protons. In a related cinnamamide (B152044) derivative, the aromatic protons typically appear as multiplets in the range of δ 7.28-7.65 ppm. ashdin.com The vinyl protons (-CH=CH-) would present as doublets, with their coupling constants indicating the trans or cis configuration of the double bond.
¹³C NMR: Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. For cinnamamide derivatives, the carbonyl carbon of the amide group is typically observed in the downfield region of the spectrum, around δ 146.98-166.80 ppm. ashdin.com The two carbons of the vinyl group are expected to resonate between δ 112.63 and 145.67 ppm. ashdin.com The aromatic carbons would also show distinct signals, with their chemical shifts influenced by the trifluoromethoxy substituent.
¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for the characterization of fluorine-containing compounds. The trifluoromethoxy (-OCF₃) group in this compound would give a sharp, single peak in the ¹⁹F NMR spectrum, as there are no other fluorine atoms in the molecule to cause coupling. The chemical shift of this peak would be characteristic of the -OCF₃ group and its electronic environment on the phenyl ring.
| Nucleus | Functional Group (Analog) | Expected Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | Aromatic Protons (Cinnamamide derivative) | 7.28-7.65 (multiplet) |
| ¹³C | Amide Carbonyl (Cinnamamide derivative) | 146.98-166.80 |
| ¹³C | Vinyl Carbons (Cinnamamide derivative) | 112.63-145.67 |
| ¹⁹F | -OCF₃ (Expected) | Characteristic singlet |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands. For a similar cinnamamide derivative, a strong absorption band corresponding to the C=O stretching vibration of the amide group is typically observed around 1683.25 cm⁻¹. ashdin.com The N-H stretching of the amide would appear in the region of 3277.37 cm⁻¹. ashdin.com The C=C stretching of the vinyl group and the aromatic ring would also be present, along with the characteristic C-F stretching vibrations from the trifluoromethoxy group.
| Functional Group (Analog) | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amide N-H (Cinnamamide derivative) | Stretching | 3277.37 |
| Amide C=O (Cinnamamide derivative) | Stretching | 1683.25 |
| C=C (Alkene and Aromatic) | Stretching | ~1600-1650 |
| C-F (-OCF₃) | Stretching | ~1100-1300 |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural elucidation. For a cinnamamide derivative like N,N-bis(2-hydroxyethyl) cinnamamide, the mass spectrum shows a molecular ion peak corresponding to its molecular weight. tandfonline.com Key fragment ions observed at m/z 131 and 77 correspond to the cinnamoyl and phenyl groups, respectively, providing evidence for the core structure. tandfonline.com
UV-Visible Spectroscopy
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy levels. This technique is particularly useful for analyzing compounds with conjugated systems. A cinnamamide derivative, N,N-bis(2-hydroxyethyl) cinnamamide, exhibits an absorption maximum at 280 nm, which is attributed to the π → π* transition of the conjugated system formed by the phenyl ring, the vinyl group, and the carbonyl group. tandfonline.com Irradiation with UV light can induce a reversible E- to Z-conformational change of the double bond, which can be monitored by changes in the UV-Vis spectrum. tandfonline.comnih.gov
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for the separation, identification, and quantification of components in a mixture, as well as for the assessment of the purity of a synthesized compound. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. While a specific HPLC method for this compound is not available, methods developed for related compounds like cinnamamide derivatives can be adapted. A typical HPLC analysis would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of organic solvents (like acetonitrile (B52724) or methanol) and an aqueous buffer. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The purity of the compound can be determined by the presence of a single, sharp peak in the chromatogram, and its identity can be confirmed by comparing its retention time to that of a known standard.
Advanced Mechanistic Spectroscopic Techniques (e.g., Electron Spin Resonance)
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. This technique is particularly valuable for studying reaction mechanisms that involve radical intermediates. In the context of acrylamides, ESR has been used to study the polymerization process, where radical species are formed. researchgate.net For instance, ESR analysis of the radical polymerization of N,N-dimethylacrylamide in the presence of a lithium salt allowed for the observation of the propagating radical, providing insights into the polymerization mechanism. rsc.org Furthermore, ESR has been employed to investigate the enzymatic cis-trans isomerization of nitrofuran derivatives of acrylamide (B121943), demonstrating the formation of radical anion intermediates. nih.gov These studies highlight the potential of ESR to probe the reactivity and mechanistic pathways of acrylamide-containing molecules.
Applications in Materials Science and Polymer Chemistry
Utilization as Monomers in Polymer Synthesis
As a monomer, 3-[4-(trifluoromethoxy)phenyl]acrylamide can undergo polymerization to form a homopolymer or be copolymerized with other monomers to create materials with tailored properties. The polymerization of acrylamide-type monomers is typically achieved through free-radical polymerization. This process can be initiated using thermal initiators, such as azobisisobutyronitrile (AIBN), or through photoinitiation.
The polymerization of fluorinated acrylamide (B121943) monomers, a class to which this compound belongs, has been investigated for creating novel polymers. sapub.org The general process involves dissolving the monomer in a suitable solvent, adding an initiator, and applying heat or UV light to start the polymerization reaction. The specific conditions, such as initiator concentration, monomer concentration, and temperature, can be optimized to control the polymer's molecular weight and polydispersity. For instance, studies on similar fluoro-acrylamide monomers have demonstrated that the rate of polymerization can be influenced by these parameters. sapub.org The presence of the bulky and electron-withdrawing 4-(trifluoromethoxy)phenyl group is expected to influence the reactivity of the vinyl group and the properties of the resulting polymer chain.
| Parameter | Condition/Reagent | Purpose | Reference |
|---|---|---|---|
| Initiator | Azobisisobutyronitrile (AIBN) | Provides free radicals upon thermal decomposition to initiate polymerization. | sapub.org |
| Solvent | 1,4-Dioxane, Dimethylformamide (DMF) | Dissolves the monomer and initiator, facilitating the reaction. | sapub.org |
| Temperature | 60-80 °C | Induces thermal decomposition of the initiator (e.g., AIBN). | sapub.org |
| Atmosphere | Inert (e.g., Nitrogen, Argon) | Prevents oxygen from inhibiting the radical polymerization process. | sapub.org |
Development of Functional Polymeric Materials
The incorporation of this compound into a polymer backbone leads to the creation of functional materials with distinct characteristics. The trifluoromethoxy (-OCF₃) group is key to these properties, imparting a combination of hydrophobicity and lipophobicity, high thermal stability, and a low coefficient of friction.
| Property | Effect of Trifluoromethoxy-Phenyl Group | Resulting Material Characteristic |
|---|---|---|
| Hydrophobicity | Increased due to the presence of fluorine atoms. | Low water absorption, suitable for hydrophobic coatings and membranes. |
| Thermal Stability | Enhanced due to the high bond energy of C-F bonds. | Higher decomposition temperature; suitable for high-performance applications. |
| Chemical Resistance | Increased stability against chemical attack. | Durable materials for harsh environments. |
| Solubility | Modified; often soluble in fluorinated or specific organic solvents. | Allows for specific processing and application methods. |
| Surface Energy | Lowered. | Creates non-stick, anti-fouling, and water/oil repellent surfaces. |
Role in Advanced Material Design
The unique properties conferred by the this compound monomer unit make it a candidate for the design of advanced materials, including dental adhesives and responsive polymers.
Dental Adhesives: In dentistry, the longevity of adhesive restorations is often compromised by the degradation of the adhesive-dentin interface. google.com Many conventional dental adhesives are based on methacrylate (B99206) monomers, which contain ester linkages susceptible to hydrolysis by water and enzymatic degradation by salivary or bacterial esterases. google.comnih.gov Acrylamide-based polymers, which feature a more stable amide bond, are being explored as an alternative to improve the durability of dental adhesives. nih.govnih.gov
Responsive Materials: Stimuli-responsive or "smart" polymers are materials that undergo significant changes in their physical properties in response to external stimuli such as temperature, pH, or the presence of a specific chemical. nih.gov Polyacrylamides, particularly copolymers, are widely used to create such materials. mdpi.commdpi.com For example, Poly(N-isopropylacrylamide) (PNIPAm) is a well-known thermoresponsive polymer that exhibits a lower critical solution temperature (LCST). mdpi.com
Copolymerizing this compound with monomers like N-isopropylacrylamide can be used to fine-tune the responsive properties of the resulting material. researchgate.net The hydrophobic and bulky nature of the trifluoromethoxy-phenyl group can alter the hydrophilic/hydrophobic balance of the polymer, thereby modifying its LCST. rsc.org This allows for the design of materials that respond to temperature changes at specific, desired points. Such fluorinated responsive polymers are being investigated for a range of biomedical applications, including drug delivery systems and advanced imaging agents, where the fluorine atoms can also serve as reporters for ¹⁹F Magnetic Resonance Imaging (¹⁹F MRI). nih.govacs.org
| Application Area | Monomer Function | Resulting Improvement | Reference |
|---|---|---|---|
| Dental Adhesives | Replaces hydrolytically unstable methacrylate esters with stable amide bonds. | Enhanced resistance to hydrolysis and enzymatic degradation, improving bond durability. | nih.govnih.gov |
| Responsive Hydrogels | Copolymerized with stimuli-responsive monomers (e.g., NIPAm). | Tunes the critical response temperature (LCST) and enhances chemical stability. | mdpi.comrsc.org |
| ¹⁹F MRI Contrast Agents | Provides a high density of fluorine atoms within a polymer structure. | Creates "smart" contrast agents that can report on their environment through changes in the MRI signal. | nih.govacs.org |
Future Directions and Emerging Research Avenues for Trifluoromethoxyphenyl Acrylamides
Exploration of Novel Synthetic Pathways
While established methods for synthesizing acrylamide (B121943) derivatives exist, the future of trifluoromethoxyphenyl acrylamide research will likely focus on developing more efficient, scalable, and stereoselective synthetic routes. The introduction of the trifluoromethoxy (-OCF3) group presents unique challenges and opportunities in synthesis. nih.gov Current research into trifluoromethoxylation methods provides a strong foundation for future innovations. nih.govresearchgate.net
Future exploration may include:
Late-Stage Trifluoromethoxylation: Developing methods to introduce the -OCF3 group at a later stage in the synthetic sequence could provide more flexibility and efficiency, allowing for the rapid generation of diverse analogues from a common intermediate.
Flow Chemistry and Automation: Implementing continuous flow synthesis could offer better control over reaction parameters, improve safety, and facilitate larger-scale production of key intermediates or final compounds.
Biocatalysis: The use of enzymes to catalyze specific steps, such as the amidation or the formation of the carbon-carbon double bond, could lead to greener and more stereoselective synthetic processes.
A hypothetical modern synthesis approach, moving away from traditional multi-step batch processes, could involve the key steps outlined below.
| Step | Reaction Type | Potential Reagents/Conditions | Rationale for Future Exploration |
| 1 | Amide Formation | 4-(Trifluoromethoxy)aniline (B150132) with acryloyl chloride | Optimization using flow chemistry for improved yield and safety. |
| 2 | Cross-Coupling | Heck or Suzuki-Miyaura coupling | Exploration of novel palladium or nickel catalysts to improve efficiency and reduce metal contamination. |
| 3 | Stereoselective Alkene Formation | Wittig or Horner-Wadsworth-Emmons reaction | Development of new reagents to ensure high (E)-isomer selectivity, which is often crucial for biological activity. |
Deeper Mechanistic Elucidation of Biological Actions
The biological activity of many acrylamide-containing compounds stems from their function as targeted covalent inhibitors. The acrylamide moiety acts as a Michael acceptor, forming a covalent bond with nucleophilic residues, most commonly cysteine, in the active site of a target protein. rsc.org This irreversible inhibition can lead to high potency and a prolonged duration of action. wuxiapptec.comnih.gov
While the general mechanism of thiol addition to acrylamides is understood, significant opportunities exist for a more nuanced understanding of how the 4-(trifluoromethoxy)phenyl group influences this interaction.
Kinetic Profiling: Detailed kinetic studies are needed to quantify how the electron-withdrawing nature of the trifluoromethoxy group affects the intrinsic reactivity of the acrylamide warhead. rsc.org This involves measuring kinetic parameters to understand the rate of covalent bond formation.
Proteomic Profiling: Advanced mass spectrometry-based chemoproteomics can be used to identify the specific protein targets of 3-[4-(trifluoromethoxy)phenyl]acrylamide within a complex biological system. This can confirm on-target engagement and reveal potential off-target interactions.
Structural Biology: Co-crystallization of trifluoromethoxyphenyl acrylamide analogues with their target proteins can provide atomic-level insights into the binding mode. This structural information is invaluable for understanding the specific interactions that drive potency and selectivity and for guiding the design of next-generation inhibitors. nih.gov The mechanism is generally understood to be a rate-limiting nucleophilic attack followed by a rapid protonation of the resulting enolate. rsc.org
Design of Targeted Analogues with Enhanced Specificity
A primary goal in future research is the rational design of analogues of this compound with improved potency and, crucially, enhanced specificity for their intended biological target. wuxiapptec.com The trifluoromethyl group has been successfully used in the design of highly potent BCR-ABL kinase inhibitors, demonstrating the value of such fluorinated moieties. nih.gov The principles of structure-activity relationship (SAR) studies will be central to this effort, systematically modifying the core structure to optimize its properties. nih.govrsc.org
Key strategies for analogue design include:
Warhead Optimization: While acrylamide is a common warhead, its reactivity can be fine-tuned. Modifications, such as adding substituents to the α- or β-positions of the acrylamide, can alter its electrophilicity, potentially improving selectivity for the target cysteine over other biological nucleophiles. nih.govchimia.ch Alternative electrophilic groups, such as allenamides, could also be explored as bioisosteres. rsc.org
Scaffold Modification: The phenyl ring not bearing the trifluoromethoxy group can be replaced with other aromatic or heterocyclic systems to explore new binding interactions with the target protein.
Linker Variation: In many covalent inhibitors, a linker connects the recognition element to the reactive warhead. Systematically varying the length, rigidity, and chemical nature of this linker can optimize the positioning of the acrylamide for efficient reaction with the target cysteine.
The table below outlines potential research directions based on the activities of related acrylamide compounds.
| Compound Class | Target/Activity | IC50 Values | Future Research Direction for Trifluoromethoxyphenyl Analogues |
| 2-Trifluoromethyl Acrylamides | Protein Disulfide Isomerase (PDI) | 0.48 µM (Compound 14d) nih.gov | Design analogues to target specific isoforms of PDI, leveraging the -OCF3 group to enhance metabolic stability and cell permeability. |
| Acrylamide-based EGFR Inhibitors | EGFR T790M Mutant | Low nM range rsc.org | Develop trifluoromethoxyphenyl acrylamides as selective inhibitors for resistant EGFR mutants in cancer, using the -OCF3 group to probe interactions in the kinase binding pocket. |
| Acrylamide-based BTK Inhibitors | Bruton's Tyrosine Kinase (BTK) | N/A | Explore the synthesis of trifluoromethoxyphenyl analogues of drugs like Ibrutinib to potentially overcome acquired resistance mechanisms. |
Integration with Advanced Screening and Data Science Methodologies
The discovery and optimization of novel trifluoromethoxyphenyl acrylamides can be significantly accelerated by integrating advanced screening techniques and data science. rsc.orgresearchgate.net
High-Throughput Screening (HTS): Screening large libraries of acrylamide-based fragments or compounds against specific targets (e.g., viral proteases, kinases) can rapidly identify initial hits. rsc.orgnih.gov Fluorescence-based covalent fragment screening platforms have proven effective in identifying fragments that bind to a desired cysteine on a target protein. nih.gov
Computational Modeling and Machine Learning: Quantum mechanics (QM) and molecular mechanics (MM) methods can be used to model the reaction between the acrylamide warhead and the target cysteine residue. mdpi.comresearchgate.net These computational studies can predict reaction barriers and binding affinities, helping to prioritize the synthesis of the most promising analogues. mdpi.com Furthermore, machine learning and AI models can be trained on screening data to predict the activity of new, unsynthesized acrylamide-based compounds, accelerating the hit-to-lead process with high accuracy. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models can establish a mathematical correlation between the physicochemical properties of a series of trifluoromethoxyphenyl acrylamide analogues and their biological activity. rsc.org This can help elucidate which properties (e.g., lipophilicity, electronic parameters) are most critical for potency and guide further design efforts.
By combining these innovative approaches in synthesis, mechanistic studies, rational design, and computational science, the full therapeutic potential of the this compound scaffold and its derivatives can be explored and realized.
Q & A
Q. What are the key structural features and functional groups of 3-[4-(Trifluoromethoxy)phenyl]acrylamide?
The compound features:
- An acrylamide backbone (CH₂=CH–CONH–), enabling conjugation or polymerization.
- A 4-(trifluoromethoxy)phenyl group attached to the α-carbon of the acrylamide, contributing electron-withdrawing effects and steric bulk.
- Substituents like bromo or methoxy groups in related analogs (e.g., ) that modulate reactivity and solubility. The trifluoromethoxy group (–OCF₃) enhances metabolic stability and lipophilicity, critical for biological interactions .
Q. What are common synthetic routes for preparing this compound derivatives?
Two primary methods are used:
- Schiff base formation : Reacting 4-(trifluoromethoxy)benzaldehyde with aniline derivatives under basic conditions, followed by acrylation (e.g., using acrylic acid derivatives) .
- Coupling reactions : Palladium-catalyzed Suzuki-Miyaura cross-coupling to introduce aryl groups (e.g., bromophenyl substituents) to the acrylamide core ( ). Example conditions: THF solvent, triethylamine (Et₃N) as a base, and room-temperature reactions for 24–72 hours .
Q. What are the critical physical properties influencing experimental design?
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMF, THF) but poorly soluble in water. Solvent mixtures (e.g., THF:H₂O) are often required for reactions .
- Stability : Stable under inert atmospheres but sensitive to prolonged light exposure. Store refrigerated (2–8°C) in amber vials .
- Molecular weight : ~300–400 g/mol (varies by substituents), affecting dialysis or chromatography workflows .
Intermediate Questions
Q. How do solvent choices impact reaction efficiency in synthesizing acrylamide derivatives?
- Polar aprotic solvents (DMF, THF) : Enhance nucleophilicity in coupling reactions (e.g., amide bond formation) but may require strict anhydrous conditions.
- Protic solvents (MeOH, EtOH) : Useful for Schiff base formation but can hydrolyze sensitive intermediates.
- Mixed solvents : THF:H₂O (9:1) improves solubility of hydrophobic intermediates during purification .
Q. Which analytical techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Confirm regiochemistry (e.g., E/Z isomerism in acrylamide) and substituent integration ( ).
- HPLC-MS : Monitor reaction progress and purity (>95% required for biological assays).
- X-ray crystallography : Resolve ambiguities in stereochemistry for structurally complex analogs ().
Q. How should researchers assess compound stability under experimental conditions?
- Thermal stability : Use TGA/DSC to identify decomposition temperatures (>150°C typical for acrylamides).
- Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC .
- Solution stability : Test in buffer (pH 4–9) at 37°C for 24–48 hours to simulate biological conditions .
Advanced Questions
Q. How can researchers resolve contradictions in reported bioactivity data for analogs?
Discrepancies often arise from:
- Substituent effects : Bromo vs. methoxy groups alter electron density, affecting receptor binding (e.g., vs. 3).
- Assay conditions : Varying cell lines (e.g., HEK293 vs. HeLa) or incubation times impact IC₅₀ values. Mitigation: Standardize assays using controls (e.g., EGFR inhibitors in ) and validate via orthogonal methods (SPR, ITC) .
Q. What strategies optimize palladium-catalyzed coupling reactions for acrylamide derivatives?
Q. How can structure-activity relationship (SAR) studies guide medicinal chemistry applications?
Key findings include:
- Trifluoromethoxy group : Critical for target binding (e.g., EGFR inhibition in ) due to hydrophobic and electrostatic interactions.
- Acrylamide flexibility : Rigid analogs (e.g., fused-ring systems in ) reduce off-target effects.
- Substituent positioning : Para-substituted aryl groups improve pharmacokinetics vs. ortho-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
